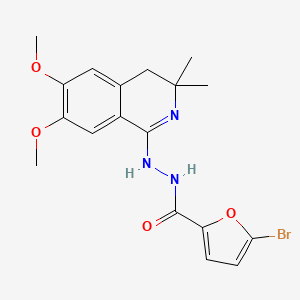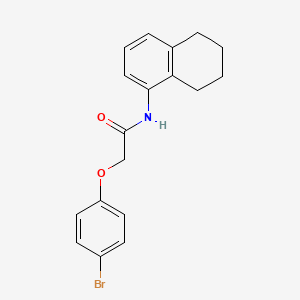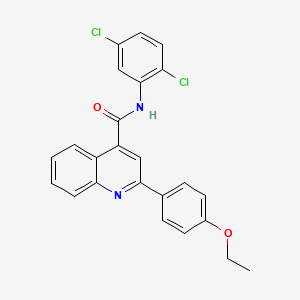
2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide
Vue d'ensemble
Description
2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide is a useful research compound. Its molecular formula is C14H18Cl2N2O and its molecular weight is 301.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0796186 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Compounds related to "2,6-dichloro-N-(1-ethyl-4-piperidinyl)benzamide" have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Piperidine derivatives have shown significant potential in this area, with certain compounds demonstrating potent inhibitory effects on AChE, suggesting applications in antidementia treatment (Sugimoto et al., 1990). These findings highlight the relevance of piperidine derivatives in developing treatments for conditions like Alzheimer's disease.
Antimicrobial and Antifungal Applications
Several studies have focused on synthesizing and characterizing novel benzamide and piperidine derivatives for their antimicrobial and antifungal activities. The development of metal complexes with benzamide derivatives has shown promising antibacterial activities against a range of bacterial strains, indicating potential for antimicrobial drug development (Khatiwora et al., 2013). Additionally, the synthesis of novel reactive N-halamine precursors for application in antimicrobial cellulose offers innovative approaches to creating antimicrobial materials, which can have wide-ranging applications in healthcare and industry (Jiang et al., 2014).
Sigma Receptor Imaging for Cancer
Research into sigma receptor binding radioligands has shown potential for imaging breast cancer. Compounds synthesized for this purpose, similar in functional groups to "this compound," have been evaluated for their ability to bind to sigma receptors, which are overexpressed in breast cancer cells. These studies suggest the feasibility of using such compounds for non-invasive imaging of breast tumors, providing a valuable tool for early diagnosis and treatment planning (John et al., 1999).
Propriétés
IUPAC Name |
2,6-dichloro-N-(1-ethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-18-8-6-10(7-9-18)17-14(19)13-11(15)4-3-5-12(13)16/h3-5,10H,2,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLTUNNOLCYMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)

![7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B4581119.png)

![2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4581127.png)
![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)
![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)

![Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate](/img/structure/B4581177.png)


